molecular formula C5H13NOS B13550667 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane

Cat. No.: B13550667
M. Wt: 135.23 g/mol
InChI Key: YMWKGGLSUMXMFZ-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane is an organic compound with the molecular formula C5H13NOS It features a sulfanyl group attached to an aminoethyl chain, which is further connected to a methoxyethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane typically involves the reaction of 2-methoxyethanol with 2-aminoethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino or sulfanyl groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amines and thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxyethane moiety may also contribute to the compound’s overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide: Similar structure but with a different functional group.

    2-[(2-Aminoethyl)sulfanyl]-1-methyl-1H-imidazole: Contains an imidazole ring instead of a methoxyethane moiety.

    2,2′-(2,2-Propanediyldisulfanediyl)diethanamine: Features a disulfide linkage.

Uniqueness

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane is unique due to the presence of both an aminoethyl and a methoxyethane group, which imparts distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)ethanamine

InChI

InChI=1S/C5H13NOS/c1-7-3-5-8-4-2-6/h2-6H2,1H3

InChI Key

YMWKGGLSUMXMFZ-UHFFFAOYSA-N

Canonical SMILES

COCCSCCN

Origin of Product

United States

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